molecular formula C12H22 B011389 5-Dodecyne CAS No. 19780-12-2

5-Dodecyne

Cat. No.: B011389
CAS No.: 19780-12-2
M. Wt: 166.3 g/mol
InChI Key: JQPXWRQCSIYOOP-UHFFFAOYSA-N
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Description

5-Dodecyne is an organic compound with the molecular formula C12H22. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is a linear alkyne with the triple bond located at the fifth carbon atom in the chain. It is a colorless liquid under standard conditions and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Dodecyne can be synthesized through several methods. One common method involves the reaction of acetylene with bromododecane under suitable reaction conditions. This reaction typically requires a base such as potassium hydroxide to facilitate the dehydrohalogenation process .

Industrial Production Methods

In industrial settings, this compound is often produced through the oligomerization of ethylene. This process involves the use of a nickel catalyst to promote the formation of longer carbon chains, which are then subjected to further reactions to introduce the triple bond at the desired position .

Chemical Reactions Analysis

Types of Reactions

5-Dodecyne undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Bromine, chlorine.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkanes.

    Substitution: Formation of haloalkynes.

Scientific Research Applications

5-Dodecyne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Dodecyne involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon triple bond. This triple bond is highly reactive and can undergo addition reactions with a variety of reagents. The molecular targets and pathways involved depend on the specific reaction and application. For example, in catalytic hydrogenation, the triple bond interacts with hydrogen gas in the presence of a catalyst to form an alkane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of 5-Dodecyne

This compound is unique due to the position of its triple bond at the fifth carbon atom, which imparts specific reactivity and properties. This distinguishes it from other alkynes like 1-Dodecyne, where the triple bond is at the first carbon atom, leading to different chemical behavior and applications .

Properties

IUPAC Name

dodec-5-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPXWRQCSIYOOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10173476
Record name 5-Dodecyne
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19780-12-2
Record name 5-Dodecyne
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-12-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Dodecyne
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Record name 5-Dodecyne
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Record name 5-Dodecyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the position of the triple bond in an alkyne affect its polymerization using the MoOCl4-n-Bu4Sn-EtOH catalyst system?

A1: Research suggests that while 5-Dodecyne, with an internal triple bond, polymerizes slower than 2-nonyne (terminal triple bond) using the MoOCl4-n-Bu4Sn-EtOH catalyst system, both exhibit living polymerization characteristics. [] This means that the position of the triple bond impacts the polymerization rate but doesn't necessarily hinder the controlled chain growth crucial for producing polymers with specific lengths and properties.

Q2: Can this compound be used to create block copolymers, and if so, what type of catalyst system is effective?

A2: Yes, this compound can be utilized in block copolymer synthesis. Research demonstrates that a WOCl4-Bu4Sn-tert-BuOH (1:1:1) catalyst system effectively facilitates the living polymerization of this compound. [] This living polymerization mechanism enables the sequential addition of different monomers, like o-(Trimethylsilyl)phenyl]acetylene, to create well-defined block copolymers with potentially tailored material properties.

Q3: What makes living polymerization advantageous when using monomers like this compound?

A3: Living polymerization offers exceptional control over the polymerization process. When polymerizing this compound, this control translates into several advantages:

  • Narrow Molecular Weight Distribution (MWD): This allows for the creation of polymers with consistent chain lengths, resulting in more predictable and controllable material properties. [, ]
  • Block Copolymer Synthesis: The sequential addition of different monomers, as demonstrated with this compound, enables the creation of complex polymer architectures with distinct blocks, each potentially imparting unique characteristics to the final material. []

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